An In-depth Technical Guide to 2,5-Dimethylbenzyl Alcohol: Synthesis and Properties
An In-depth Technical Guide to 2,5-Dimethylbenzyl Alcohol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzyl alcohol is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses. Its structural features, comprising a benzene ring substituted with two methyl groups and a hydroxymethyl group, make it a target of interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,5-Dimethylbenzyl alcohol, with a focus on experimental details relevant to researchers in drug development.
Physicochemical Properties
2,5-Dimethylbenzyl alcohol is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 53957-33-8 | [1][2] |
| Boiling Point | 233 °C | [1] |
| Flash Point | 107.2 °C | [1] |
| IUPAC Name | (2,5-dimethylphenyl)methanol | [2] |
| Solubility | Difficult to mix with water. | [3] |
| Storage | Store at 10°C - 25°C in a well-sealed container, away from strong oxidizing agents. | [1][3] |
Synthesis of 2,5-Dimethylbenzyl Alcohol
The synthesis of 2,5-Dimethylbenzyl alcohol can be achieved through various established organic chemistry reactions. The most common and practical laboratory-scale methods involve the reduction of a corresponding carbonyl compound, such as 2,5-dimethylbenzaldehyde, or a carboxylic acid derivative.
Method 1: Reduction of 2,5-Dimethylbenzaldehyde using Sodium Borohydride
A widely used and chemoselective method for the synthesis of primary alcohols is the reduction of aldehydes using sodium borohydride (NaBH₄). This reagent is favored for its mild reaction conditions and high selectivity for aldehydes and ketones.[4]
Experimental Protocol:
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Dissolution: Dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH). The typical concentration is around 0.2 M.
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Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This typically takes a few hours at room temperature.[4]
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1N HCl) at 0 °C.[4]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
Reaction Workflow:
Caption: Workflow for the synthesis of 2,5-Dimethylbenzyl alcohol via sodium borohydride reduction.
Method 2: Grignard Reaction with Formaldehyde
An alternative synthetic route involves the use of a Grignard reagent. This method is a powerful tool for carbon-carbon bond formation.[5] In this case, 2,5-dimethylphenylmagnesium bromide would be reacted with formaldehyde to yield the desired primary alcohol.[6]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-2,5-dimethylbenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with Formaldehyde: Add the freshly prepared Grignard reagent dropwise to a solution of formaldehyde in anhydrous ether at 0 °C.
-
Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is then extracted with an organic solvent, washed, dried, and purified as described in the previous method.
Reaction Pathway:
Caption: Grignard reaction pathway for the synthesis of 2,5-Dimethylbenzyl alcohol.
Applications in Drug Development and Organic Synthesis
While specific biological activities of 2,5-Dimethylbenzyl alcohol are not extensively documented in publicly available literature, its structural analog, 2,5-dimethoxybenzyl alcohol, serves as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antispasmodic drugs.[7] This suggests that 2,5-Dimethylbenzyl alcohol could also be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
The primary utility of 2,5-Dimethylbenzyl alcohol in a research and development setting includes:
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Intermediate in Organic Synthesis: It is used as a precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be easily converted to other functional groups, and the aromatic ring can undergo further substitution reactions.
-
Solvent: Due to its chemical nature, it can be used as a solvent in certain organic reactions.[1]
-
Standard for Analytical Chemistry: It has been used as a self-indicating standard for the determination of organolithium reagents.[3]
Spectral Data
The identity and purity of synthesized 2,5-Dimethylbenzyl alcohol can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic peaks for the aromatic protons, the two methyl groups, the methylene protons of the CH₂OH group, and the hydroxyl proton. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the two non-equivalent methyl carbons, the aromatic carbons, and the carbon of the CH₂OH group. |
| IR Spectroscopy | The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, as well as characteristic peaks for C-H and C=C bonds of the aromatic ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ). |
Conclusion
2,5-Dimethylbenzyl alcohol is a readily synthesizable compound with well-defined physical and chemical properties. The reduction of 2,5-dimethylbenzaldehyde with sodium borohydride offers a reliable and straightforward method for its preparation in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its role as a versatile synthetic intermediate suggests its potential as a valuable building block for the discovery and development of new chemical entities with therapeutic potential. This guide provides the necessary technical information for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- 1. 2,5-Dimethylbenzyl alcohol | 53957-33-8 | FD70591 [biosynth.com]
- 2. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylbenzyl alcohol, 97+% | Fisher Scientific [fishersci.ca]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bloomtechz.com [bloomtechz.com]
